molecular formula C17H14N4O2 B6541400 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 1060199-01-0

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No. B6541400
CAS RN: 1060199-01-0
M. Wt: 306.32 g/mol
InChI Key: LPIGHSNTOZGLMU-UHFFFAOYSA-N
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Description

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, or 2-PPA, is a small molecule that has been widely studied for its potential applications in drug discovery and development. It is a member of the pyrimidine family and is composed of a pyridine ring fused with a pyrrole ring. 2-PPA has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and dihydroorotate dehydrogenase (DHODH). It has also been investigated for its potential to modulate the activity of several nuclear receptors, including the estrogen receptor (ER) and the peroxisome proliferator-activated receptor (PPAR).

Scientific Research Applications

2-PPA has been studied for its potential applications in drug discovery and development. It has been investigated for its ability to act as an inhibitor of several enzymes, including 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been studied for its potential to modulate the activity of several nuclear receptors, including the ER and the PPAR. Furthermore, 2-PPA has been explored for its potential to modulate the activity of several transcription factors, such as NF-κB and AP-1.

Mechanism of Action

2-PPA has been shown to act as an inhibitor of several enzymes, including 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been demonstrated to modulate the activity of several nuclear receptors, including the ER and the PPAR. The mechanism of action of 2-PPA is not fully understood, but it is believed to involve the binding of 2-PPA to the active sites of these enzymes and receptors, resulting in the inhibition or modulation of their activity.
Biochemical and Physiological Effects
2-PPA has been studied for its potential to modulate the activity of several enzymes and receptors. In vitro studies have demonstrated that 2-PPA is able to inhibit the activity of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been shown to modulate the activity of several nuclear receptors, including the ER and the PPAR. The effects of 2-PPA on these enzymes and receptors have been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-PPA has several advantages for use in laboratory experiments. It is a small molecule, making it relatively easy to synthesize and handle. In addition, it is relatively inexpensive and can be synthesized in a two-step reaction. However, there are some limitations to using 2-PPA in laboratory experiments. For example, it is not a highly selective inhibitor of enzymes and receptors, meaning that it may have off-target effects that could interfere with experimental results.

Future Directions

There are a number of potential future directions for the study of 2-PPA. These include further investigation of its mechanism of action, its potential applications in drug discovery and development, and its potential to modulate the activity of other enzymes and receptors. In addition, the potential therapeutic applications of 2-PPA, such as its potential to treat cancer and inflammatory diseases, could be explored. Finally, further research into the safety and efficacy of 2-PPA could be conducted to determine its potential as a therapeutic agent.

Synthesis Methods

2-PPA is synthesized in a two-step reaction. The first step involves the condensation of 4-hydroxybenzaldehyde and pyridine-3-carboxylic acid to form an aldol intermediate. This intermediate is then reacted with ethyl cyanoacetate to form the desired 2-PPA. This synthesis method has been shown to be efficient and cost-effective, making it an attractive option for the production of 2-PPA.

properties

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(20-14-7-4-8-18-10-14)11-21-12-19-15(9-17(21)23)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIGHSNTOZGLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

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